2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
The compound “2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide” belongs to a class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, guanidine HCl was added to a solution of sodium in methanol, and the precipitated sodium chloride was filtered off. Then, a compound was added to the filtrate .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies . For example, in the crystal structure of a related compound, the two fused rings form a dihedral angle . The attached benzene ring is twisted with respect to the heterocyclic pyrimidinone ring, making a dihedral angle .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For example, different acyl chlorides were reacted with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, a series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .Scientific Research Applications
Antiproliferative Activity
This compound has demonstrated broad-spectrum antiproliferative activity. Researchers synthesized a series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives and tested them against a panel of 55 cell lines representing nine different cancer types. Notably, compounds 1d and 1e, which possess a terminal arylamide moiety, exhibited superior potency compared to the reference drug Sorafenib. Specifically:
- Compound 1e showed higher potency than Sorafenib against the OVCAR-3 ovarian cancer cell line and the DU-145 prostate cancer cell line . For instance, its IC50 value against DU-145 prostate cancer cells was threefold more potent than Sorafenib .
Anticancer Agents
Another related compound, 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one , has been investigated as an anticancer agent. Although not identical to our compound, this derivative shares structural features. Further studies on its structure-activity relationship (SAR) could provide valuable insights into the potential of our compound as an anticancer agent .
Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Additionally, related derivatives such as 5-(4-fluorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one have been explored. These compounds exhibit interesting properties and may offer potential applications in cancer research. Further investigations are warranted to uncover their full range of activities .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O2S/c1-16-7-12-23-19(13-16)14-21-26(33-23)30-25(18-8-10-20(28)11-9-18)31-27(21)34-15-24(32)29-22-6-4-3-5-17(22)2/h3-13H,14-15H2,1-2H3,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOCJDADWHELET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC=CC=C5C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide |
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